2-(Nona-1,3-dien-1-YL)cyclobutan-1-one
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Overview
Description
2-(Nona-1,3-dien-1-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a nona-1,3-dienyl group. This compound is part of the cycloalkane family, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nona-1,3-dien-1-yl)cyclobutan-1-one can be achieved through various methods. One common approach involves the olefination of lithiated allylic phosphonates with aldehydes in the presence of hexamethylphosphoramide (HMPA) to yield terminal 1,3-dienes . Another method includes the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, providing the corresponding 1,3-dienes with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale olefination reactions using cobalt or ruthenium catalysts to promote the positional isomerization of 1,3-dienes . These methods are operationally simple and can be scaled up to gram scale with good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-(Nona-1,3-dien-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted cyclobutanones.
Scientific Research Applications
2-(Nona-1,3-dien-1-yl)cyclobutan-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2-(Nona-1,3-dien-1-yl)cyclobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo cycloaddition reactions, forming new cyclic structures that interact with biological pathways . These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness
2-(Nona-1,3-dien-1-yl)cyclobutan-1-one is unique due to its combination of a cyclobutanone ring with a nona-1,3-dienyl group, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
90709-46-9 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-nona-1,3-dienylcyclobutan-1-one |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-12-10-11-13(12)14/h6-9,12H,2-5,10-11H2,1H3 |
InChI Key |
ZRJOBZOUCVIRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC1CCC1=O |
Origin of Product |
United States |
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